N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
Description
N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a fused pyrimidine core substituted with ethoxy and methyl groups, linked via an amino-phenyl bridge to a naphthalene sulfonamide moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~3.8) and a molecular weight of 487.56 g/mol. Its design leverages the pyrimidine scaffold’s role in kinase inhibition and the sulfonamide group’s propensity for hydrogen bonding, making it a candidate for targeting enzymes like carbonic anhydrases or tyrosine kinases.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-23-15-22(24-16(2)25-23)26-19-9-11-20(12-10-19)27-31(28,29)21-13-8-17-6-4-5-7-18(17)14-21/h4-15,27H,3H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJGVXHRABOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on certain proteins. More research is needed to definitively identify the primary targets of this specific compound.
Mode of Action
It can be inferred that the compound likely interacts with its target protein in a way that modulates the protein’s activity. The specifics of this interaction and the resulting changes would depend on the nature of the target protein.
Biochemical Pathways
Based on the potential protein targets, it can be inferred that the compound may influence pathways related to the function of these proteins. The downstream effects would depend on the specific pathways involved.
Biochemical Analysis
Cellular Effects
The cellular effects of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide are also not well-documented. It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural Analogues from Pyrimidine Derivatives ()
Key pyrimidine-based analogues (Fig. 21A–E in ) share core features but differ in substituents and linker groups:
| Compound ID | Core Structure | Key Substituents | Functional Groups | Potential Target |
|---|---|---|---|---|
| Target | Pyrimidine | 6-ethoxy, 2-methyl | Sulfonamide | Kinases/Carbonic Anhydrases |
| Fig. 21A | Pyrimidin-2(1H)-one | 4-amino, 5-(2-methoxyphenyl) | Amide | Anticancer agents |
| Fig. 21B | Pyrimidine | 4-(1-cyclopropyl-indol-3-yl) | Acrylamide | EGFR inhibitors |
| Fig. 21C | Pyrimidine | 4-bromophenyl, 6-indol-3-yl | Amine | Antifungal agents |
| Fig. 21D | Pyrimidine | Methylthio, substituted piperazine | Acrylamide | Kinase inhibitors |
| Fig. 21E | Pyrimidine | 5-chloro, 2-methoxy | Cyano-acrylamide | Apoptosis inducers |
Key Observations :
- Sulfonamide vs. Acrylamide/Amide: The target’s sulfonamide group enhances hydrogen-bonding capacity compared to acrylamide derivatives (Fig.
- Ethoxy vs. Methoxy Substituents : The 6-ethoxy group in the target may increase metabolic stability relative to methoxy-containing analogues (Fig. 21A, E), as ethoxy groups resist demethylation.
- Naphthalene vs. Indole/Bromophenyl : The naphthalene sulfonamide moiety offers π-π stacking interactions distinct from indole or bromophenyl groups in Fig. 21B–C, which prioritize hydrophobic or halogen bonding.
Crystallographic and Conformational Comparisons ()
The compound in , 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol, adopts a V-shaped conformation with dihedral angles of 78.11° between benzene rings. By contrast, the target compound’s pyrimidine-naphthalene linkage likely imposes a planar or near-planar geometry, reducing steric hindrance. The absence of intramolecular hydrogen bonding in the target (unlike the O–H···N bonds in ) suggests differences in solubility and crystal packing.
Sulfonamide Derivatives in Pharmaceutical Context ()
lists sulfonamide variants with diverse substituents:
- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide: Features a quinoline core with chloro-fluoro substitution, contrasting with the target’s pyrimidine-naphthalene system.
- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide : Shares a pyrimidine-sulfonamide backbone but includes a formyl and isopropyl group, which may reduce metabolic stability compared to the target’s ethoxy-methyl combination.
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